molecular formula C11H13Cl2NO2 B13492359 methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B13492359
M. Wt: 262.13 g/mol
InChI Key: MGMKDNKHQWCNQD-PPHPATTJSA-N
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Description

Methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 5th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chloro Group: The chloro substituent is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

    Methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure with a bromo substituent instead of a chloro group.

    Methyl (3S)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure with a fluoro substituent.

    Methyl (3S)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure with a methyl substituent.

Uniqueness: The presence of the chloro substituent in methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1

InChI Key

MGMKDNKHQWCNQD-PPHPATTJSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Cl.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl

Origin of Product

United States

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